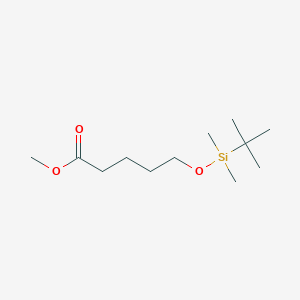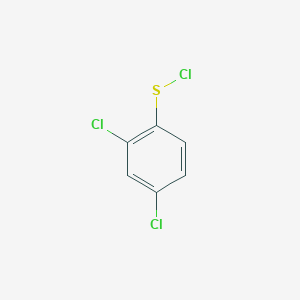
3-Heptanone, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptanone, oxime is an organic compound belonging to the class of oximes, which are typically formed by the reaction of hydroxylamine with ketones or aldehydes. This compound is derived from heptan-3-one, a colorless liquid with a fruity odor. Oximes, including heptan-3-one oxime, are known for their versatility in various chemical reactions and their applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Heptanone, oxime can be synthesized through the condensation of heptan-3-one with hydroxylamine. The reaction typically involves the following steps:
- Dissolve heptan-3-one in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture to around 60°C and stir overnight.
- Extract the product using diethyl ether and purify it through recrystallization .
Industrial Production Methods: Industrial production of heptan-3-one oxime follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Heptanone, oxime undergoes various chemical reactions, including:
Reduction: Reduction of heptan-3-one oxime can produce the corresponding amine.
Hydrolysis: Hydrolysis of the oxime group can regenerate the parent ketone, heptan-3-one.
Oxidation: Oxidation of oximes can lead to the formation of nitro compounds.
Common Reagents and Conditions:
Reduction: Sodium metal, sodium amalgam, or hydrogenation can be used for reduction reactions.
Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid are commonly used for hydrolysis.
Oxidation: Peroxy acids like peroxytrifluoroacetic acid are used for oxidation reactions.
Major Products:
Reduction: Heptan-3-amine.
Hydrolysis: Heptan-3-one.
Oxidation: Nitroheptane.
Aplicaciones Científicas De Investigación
3-Heptanone, oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as kinase inhibition and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of heptan-3-one oxime involves its interaction with various molecular targets. For instance, oximes are known to inhibit kinases, which play crucial roles in cell signaling pathways. The oxime group contains hydrogen bond acceptors (nitrogen and oxygen atoms) and a hydrogen bond donor (OH group), allowing it to interact with receptor binding sites effectively. Additionally, oximes can generate nitric oxide, contributing to their biological activities .
Comparación Con Compuestos Similares
3-Heptanone, oxime can be compared with other similar compounds, such as:
3-Heptanone: The parent ketone from which heptan-3-one oxime is derived.
4-Heptanone oxime: Another oxime with similar chemical properties but different structural configuration.
1-Azabicyclo[2.2.1]heptan-3-one oxime: A compound with a bicyclic structure and distinct biological activities
Uniqueness: this compound is unique due to its specific structural configuration and the presence of the oxime functional group, which imparts distinct chemical reactivity and biological activities compared to its parent ketone and other similar oximes.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
N-heptan-3-ylidenehydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3 |
Clave InChI |
VRCWWHOADHLWNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=NO)CC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, [(6-bromohexyl)thio]-](/img/structure/B8649234.png)
![4-[3-(Dimethylamino)butyl]-phenol](/img/structure/B8649241.png)
![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B8649243.png)

![Ethanone, 1-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B8649272.png)



![2-{2-[2-(4-Phenylpiperazin-1-yl)ethyloxy]phenyl}thiazolidine](/img/structure/B8649307.png)

